Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
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Description
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H10BrN3O2 . It has an average mass of 284.109 Da and a monoisotopic mass of 282.995636 Da . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic system containing a pyrazole ring fused with a pyrimidine ring . This core is substituted at the 3-position with a bromine atom and at the 7-position with a methyl group . The 5-position of the pyrimidine ring is carboxylated and esterified with an ethyl group .Physical and Chemical Properties Analysis
This compound is a yellow to brown solid .Scientific Research Applications
Regio-Orientation in Pyrazolo[1,5-a]pyrimidine Synthesis
Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate is part of the pyrazolo[1,5-a]pyrimidine family, which has been studied for its regio-orientation and regioselectivity in reactions. These reactions often involve 3(5)-aminopyrazoles and bielectrophilic reagents leading to various substituents on the pyrimidine ring. Such studies are crucial for understanding the nucleophilicity and regio-orientation controversies in literature, aiding in the precise synthesis of targeted molecules for further applications in medicinal and pharmaceutical research (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Medicinal Chemistry
The compound is also relevant in the synthesis of pyrano[2,3-d]pyrimidine scaffolds, essential precursors for medicinal and pharmaceutical industries due to their synthetic versatility and bioavailability. Recent research emphasizes the use of hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, in developing these scaffolds, underlining their potential for creating lead molecules in drug development (Parmar, Vala, & Patel, 2023).
Role in Anticancer Research
Furthermore, the structural motif of this compound is integral in medicinal chemistry, particularly in the synthesis of compounds with potential anticancer properties. Pyrimidine and its derivatives, including pyrazolo[1,5-a]pyrimidines, have been extensively studied for their diverse pharmacological properties. They serve as critical building blocks for drug-like candidates with a broad range of medicinal properties, such as anticancer and anti-inflammatory effects. The structure-activity relationship (SAR) studies surrounding these compounds provide valuable insights for medicinal chemists in developing new therapeutic agents (Cherukupalli et al., 2017).
Properties
IUPAC Name |
ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2/c1-3-16-10(15)8-4-6(2)14-9(13-8)7(11)5-12-14/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLUZPXYBOVCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=NN2C(=C1)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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